

Application Note & Protocol: Quantifying Gene Expression with the ONPG Assay and Miller Units

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Compound of Interest		
Compound Name:	ONPG	
Cat. No.:	B015333	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

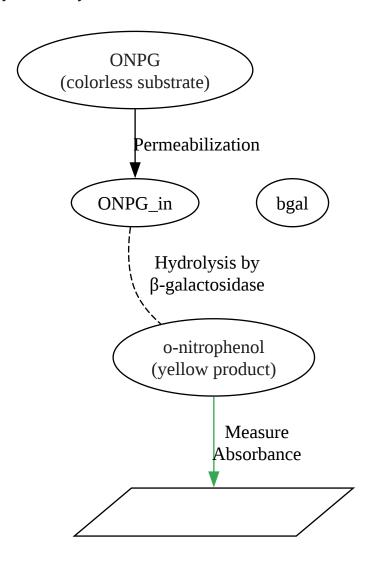
The β -galactosidase assay, utilizing the chromogenic substrate o-nitrophenyl- β -D-galactopyranoside (**ONPG**), is a cornerstone technique in molecular biology for quantifying gene expression. The bacterial lacZ gene, which encodes the enzyme β -galactosidase, is a widely used reporter gene. When a promoter of interest is fused to the lacZ gene, the resulting β -galactosidase activity serves as a direct and measurable proxy for the promoter's activity. The enzyme cleaves the colorless **ONPG** substrate into galactose and o-nitrophenol, a yellow compound that can be quantified spectrophotometrically by measuring its absorbance at 420 nm.[1][2][3]

To standardize the results and allow for comparison across different experiments and cell densities, the enzyme activity is expressed in Miller Units.[4] This standardized unit normalizes the rate of the reaction to the cell density and the volume of culture used, providing a robust measure of specific enzyme activity.[5][6] This application note provides a detailed protocol for performing the **ONPG** assay and calculating Miller Units, a critical tool for drug development, studying gene regulation, and analyzing protein-protein interactions.[7][8][9]

Principle of the ONPG Assay



The ability of certain bacteria to ferment lactose is dependent on two key enzymes: lactose permease, which facilitates the entry of lactose into the cell, and β -galactosidase, which hydrolyzes lactose into glucose and galactose.[8][10] The **ONPG** assay uses an artificial lactose analog, **ONPG**, which can enter the cell and is cleaved by β -galactosidase.[10] This enzymatic reaction produces o-nitrophenol, which imparts a yellow color to the solution, with an absorbance maximum at 420 nm.[1][11][12] The intensity of this color is directly proportional to the amount of enzyme activity.



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Caption: Enzymatic reaction underlying the **ONPG** assay.

Detailed Experimental Protocols



This protocol is optimized for bacterial cultures. Modifications may be necessary for other cell types, such as yeast or mammalian cells.

I. Required Materials and Reagents

Reagent/Material	Preparation / Notes	
Z-Buffer	For 1 L: 16.1 g Na ₂ HPO ₄ ·7H ₂ O, 5.5 g NaH ₂ PO ₄ ·H ₂ O, 0.75 g KCl, 0.246 g MgSO ₄ ·7H ₂ O. Dissolve in 950 mL dH ₂ O, adjust pH to 7.0, and bring volume to 1 L. Autoclave. Before use, add 2.7 mL β-mercaptoethanol per 1 L of Z-Buffer.[6]	
ONPG Solution	4 mg/mL in Z-Buffer or 0.1 M phosphate buffer (pH 7.0). Prepare fresh before each experiment as it is light-sensitive.[6][7]	
Stop Solution	1 M Sodium Carbonate (Na ₂ CO ₃).[2][13]	
Lysis Reagents	0.1% SDS, Chloroform. Alternatively, commercial reagents like PopCulture can be used.[6][14]	
Bacterial Culture	Grown to mid-log phase (OD600 between 0.2 - 0.7).[6]	
Equipment	Spectrophotometer or microplate reader, incubator (30-37°C), centrifuge, micropipettes, sterile tubes.	

II. Experimental Workflow: Step-by-Step Protocol

• Cell Culture:

- Inoculate 5 mL of appropriate growth media with a single bacterial colony. Grow overnight at 37°C with shaking.[6]
- The next day, subculture the cells by inoculating fresh media to achieve an initial OD $_{600}$ of ~ 0.05 -0.1.



- If applicable, add the inducer (e.g., IPTG) at the appropriate time.
- Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD₆₀₀ of 0.2-0.7).[6] This ensures that cells are metabolically active and protein expression is stable.
- · Harvesting and Density Measurement:
 - Place cultures on ice for at least 20 minutes to halt cell growth and protein synthesis.[6]
 - Transfer 1 mL of the culture to a cuvette and measure the optical density at 600 nm (OD₆₀₀) against a media blank. Record this value precisely. This measurement is critical for normalizing the enzyme activity.[7]

· Cell Permeabilization:

- Transfer a defined volume (V) of the cell culture (e.g., 0.1 to 0.5 mL, depending on expected activity) into a fresh microfuge tube.[15]
- \circ Add Z-Buffer (with β -mercaptoethanol) to bring the total volume to 1 mL.
- \circ Add 50 μ L of 0.1% SDS and 100 μ L of chloroform to permeabilize the cell membranes. Vortex vigorously for 10-15 seconds.[6] This step allows **ONPG** to enter the cells.

Enzymatic Reaction:

- Pre-warm the tubes to 28-30°C for 5 minutes.
- Start the reaction by adding 200 μL of 4 mg/mL ONPG solution to each tube.
- Start a timer immediately and mix the contents. Note the exact start time (t_start) for each sample.
- Incubate the reaction at 28-30°C. Monitor the development of a yellow color. The reaction should proceed long enough for a visible color change but not so long that the substrate becomes limiting (OD₄₂₀ should ideally be between 0.2 and 0.9).[4][15]
- Stopping the Reaction:

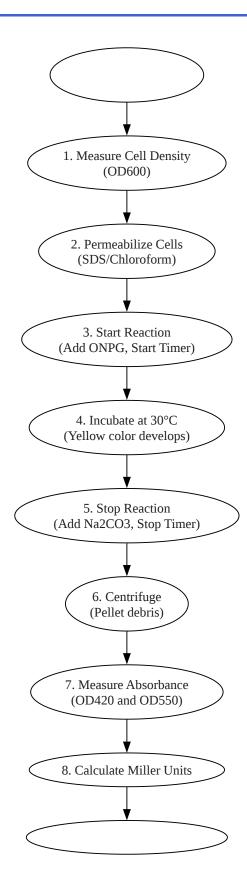
Methodological & Application





- Stop the reaction by adding 500 µL of 1 M Na₂CO₃.[6] This raises the pH, which denatures
 β-galactosidase and halts the reaction.
- Record the exact stop time (t_stop). The total reaction time (t) in minutes is (t_stop t_start).[16]
- Absorbance Measurement:
 - Centrifuge the tubes at high speed (~13,000 rpm) for 5 minutes to pellet cell debris.
 - Carefully transfer the supernatant to a clean cuvette.
 - Measure the absorbance at 420 nm (OD₄₂₀) to quantify the amount of o-nitrophenol produced.[1]
 - Measure the absorbance at 550 nm (OD₅₅₀) to correct for light scattering caused by any remaining cell debris.[6][17]





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Caption: Standard experimental workflow for the ONPG assay.



Calculating Miller Units

The specific activity of β -galactosidase is calculated using the Miller Unit formula, which normalizes the rate of o-nitrophenol production to cell density and reaction volume.

The Miller Unit Formula

The most common formula is:

Miller Units = $1000 \times [OD_{420} - (1.75 \times OD_{550})] / (t \times V \times OD_{600})[6][15][18]$

Where:

- OD₄₂₀: Absorbance of the yellow o-nitrophenol product.[1]
- OD₅₅₀: Absorbance at 550 nm, used to correct for light scattering by cell debris. The correction factor of 1.75 is empirically derived.[6][17]
- t: Reaction time in minutes, from the addition of **ONPG** to the addition of the stop solution. [16]
- V: Volume of the cell culture used in the assay, in milliliters (mL).[6]
- OD₆₀₀: Absorbance of the culture at 600 nm, representing the cell density at the time of assay.[7]
- 1000: A scaling factor to express the units in whole numbers.[5]

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Caption: Logical flow of data for Miller Unit calculation.

Data Presentation and Interpretation

Raw data should be meticulously recorded and organized. The final Miller Units provide a clear, comparable metric for β -galactosidase activity.



Example Data and Calculation

Consider an experiment testing the effect of two compounds on a specific promoter.

Table 1: Raw Experimental Data

Sample	OD600	Volume (V) (mL)	Time (t) (min)	OD420	OD550
Control	0.520	0.2	15.0	0.455	0.030
Compound A	0.510	0.2	15.0	0.890	0.032
Compound B	0.535	0.2	15.0	0.150	0.028

Table 2: Calculated Miller Units

Sample	Calculation	Miller Units
Control	1000 × [0.455 – (1.75 × 0.030)] / (15.0 × 0.2 × 0.520)	258.0
Compound A	1000 × [0.890 – (1.75 × 0.032)] / (15.0 × 0.2 × 0.510)	545.1
Compound B	1000 × [0.150 – (1.75 × 0.028)] / (15.0 × 0.2 × 0.535)	63.0

Interpretation:

- Compound A leads to a significant increase in Miller Units compared to the control, suggesting it acts as an activator of the promoter or enhances the expression/stability of the reporter protein.
- Compound B results in a sharp decrease in Miller Units, indicating it likely inhibits promoter activity or interferes with the reporter system.

These quantitative results are crucial for dose-response studies in drug development, mutational analysis of promoters, and validating protein-protein interactions.



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